Triphenylphosphine hydroiodide
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Overview
Description
Triphenylphosphine hydroiodide is an organophosphorus compound that is widely used in organic synthesis. It is a derivative of triphenylphosphine, where the phosphorus atom is bonded to three phenyl groups and one iodine atom. This compound is known for its versatility and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylphosphine hydroiodide can be synthesized through the reaction of triphenylphosphine with iodine. The reaction typically takes place in an inert solvent such as dichloromethane or toluene. The reaction conditions involve mixing equimolar amounts of triphenylphosphine and iodine at room temperature, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Triphenylphosphine hydroiodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Various reduced organic compounds.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
Triphenylphosphine hydroiodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of triphenylphosphine hydroiodide involves its ability to act as a nucleophile and a reducing agent. The phosphorus atom in the compound has a lone pair of electrons that can be donated to electrophilic centers in other molecules, facilitating various chemical reactions. Additionally, the iodine atom can participate in redox reactions, further enhancing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a ligand in coordination chemistry.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used as a reagent in organic synthesis.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine, used in various chemical reactions.
Uniqueness
Triphenylphosphine hydroiodide is unique due to its combination of nucleophilic and reducing properties, making it a versatile reagent in organic synthesis. Its ability to participate in both substitution and redox reactions sets it apart from other similar compounds.
Properties
CAS No. |
6396-08-3 |
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Molecular Formula |
C18H16IP |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
triphenylphosphane;hydroiodide |
InChI |
InChI=1S/C18H15P.HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H |
InChI Key |
POXSDSRWVJZWCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.I |
Origin of Product |
United States |
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